molecular formula C10H12O B068378 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone CAS No. 178742-84-2

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone

Cat. No.: B068378
CAS No.: 178742-84-2
M. Wt: 148.2 g/mol
InChI Key: ZVOYANGKHSYOAG-UHFFFAOYSA-N
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Description

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C10H12O It is a derivative of cyclohexene, featuring an ethynyl group at the 4-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone can be achieved through several methods. One common approach involves the alkylation of cyclohexene derivatives. The reaction typically proceeds as follows:

    Starting Material: Cyclohexene is used as the starting material.

    Alkylation: The ethynyl group is introduced at the 4-position of the cyclohexene ring through a palladium-catalyzed cross-coupling reaction with an ethynyl halide.

    Oxidation: The resulting intermediate is then oxidized to introduce the ethanone group at the 1-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Catalyst Selection: Palladium catalysts are commonly used for the cross-coupling reaction.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylcyclohex-3-en-1-yl)ethanone: Similar structure but with a methyl group instead of an ethynyl group.

    1-(4-Phenylcyclohex-3-en-1-yl)ethanone: Contains a phenyl group at the 4-position.

    1-(4-Ethynylcyclohex-3-en-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in various reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-ethynylcyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4,10H,5-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOYANGKHSYOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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